

13C NMR analysis of 4-(4-Chlorophenoxy)benzotrile

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzotrile

CAS No.: 74448-92-3

Cat. No.: B1353062

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This guide details the ¹³C NMR analysis of **4-(4-Chlorophenoxy)benzotrile**, a diaryl ether scaffold common in medicinal chemistry and liquid crystal synthesis. The analysis synthesizes theoretical substituent chemical shift (SCS) principles with empirical data to provide a definitive assignment strategy.

Part 1: Structural Analysis & Symmetry

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of two distinct benzene rings linked by an ether oxygen:

- Ring A (Benzonitrile moiety): Contains a strong electron-withdrawing cyano (-CN) group para to the oxygen.
- Ring B (Chlorobenzene moiety): Contains a chloro (-Cl) substituent para to the oxygen.

Symmetry Constraints:

- Internal Ring Symmetry: Both rings possess a
axis of rotation passing through the 1,4-positions.
 - Protons/Carbons ortho to the oxygen are equivalent within their respective rings.
 - Protons/Carbons meta to the oxygen are equivalent within their respective rings.

- Ring Distinction: The two rings are not chemically equivalent due to the different para-substituents (CN vs. Cl).

Predicted Signal Count:

- Ring A: 4 aromatic signals (Ipso-O, Ortho-O, Meta-O, Ipso-CN).
- Ring B: 4 aromatic signals (Ipso-O, Ortho-O, Meta-O, Ipso-Cl).
- Nitrile: 1 signal (-CN).
- Total Expected Signals: 9 distinct peaks in the $^{13}\text{C}\{^1\text{H}\}$ spectrum.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of closely spaced aromatic peaks, follow this protocol.

Sample Preparation:

- Solvent: Deuterated Chloroform () is preferred. It appears as a 1:1:1 triplet at 77.16 ppm.
- Concentration: ~20-30 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).^{[1][2]}

Acquisition Parameters:

- Pulse Sequence: Standard Proton-Decoupled ^{13}C (e.g., zgpg30 on Bruker).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Quaternary carbons (C-O, C-Cl, C-CN, CN) have long relaxation times. Insufficient delay will suppress these critical diagnostic peaks.
- Scans (NS): Minimum 512 scans (due to low natural abundance of ^{13}C and multiple quaternary carbons).

- Spectral Width: 0 - 200 ppm.[3]

Part 3: Spectral Assignment & Logic

The assignment relies on the Additivity Principle, where the chemical shift is the sum of the base benzene shift (128.5 ppm) and the substituent effects (SCS).

Summary Table of Chemical Shifts ()

Carbon Label	Chemical Environment	Approx.[1][2] [4] Shift (ppm)	Signal Type	Assignment Logic
C-7	Nitrile (-CN)	118.5	Quaternary	Characteristic range for aryl nitriles.
C-1	Ring A: Ipso to Oxygen	160.5	Quaternary	Deshielded by O (+29) and para-CN (+4).
C-1'	Ring B: Ipso to Oxygen	155.0	Quaternary	Deshielded by O (+29), slightly shielded by para-Cl (-2).
C-3,5	Ring A: Ortho to CN	134.0	CH	Deshielded by ortho-CN (+3).
C-3',5'	Ring B: Ortho to Cl	130.0	CH	Base benzene (128.5) + small ortho-Cl effect.
C-4'	Ring B: Ipso to Cl	129.5	Quaternary	Cl ipso effect (+6) balanced by para-O shielding (-7).
C-2',6'	Ring B: Ortho to O	121.5	CH	Shielded by O (-10).
C-2,6	Ring A: Ortho to O	119.0	CH	Shielded by O (-10); overlaps with C-2',6' region.
C-4	Ring A: Ipso to CN	106.5	Quaternary	Diagnostic: Strongly shielded by ipso-CN (-16).

Detailed Mechanistic Interpretation

1. The "Ipso" Carbon Distinction (C-1 vs. C-1'):

- Both carbons attached to the ether oxygen appear downfield (>150 ppm) due to the electronegativity of oxygen.
- C-1 (Benzonitrile side): The para-cyano group is electron-withdrawing (induction and resonance), which generally deshields the para-position in ^{13}C NMR (unlike ^1H NMR where anisotropy complicates things). Calculated:
.
- C-1' (Chlorobenzene side): The para-chloro group has a minor shielding effect at the para position. Calculated:
.
- Conclusion: The most downfield peak (~160 ppm) belongs to the ring with the nitrile.

2. The "Shielded" Quaternary Carbon (C-4):

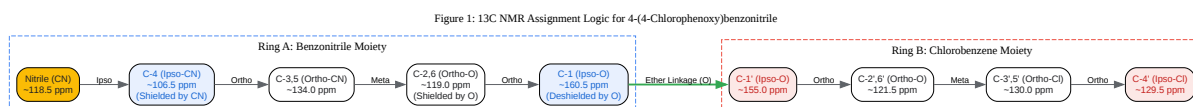
- The carbon carrying the nitrile group (C-4) is chemically distinct. The cyano group exerts a strong shielding effect on its ipso carbon (typically -15 to -17 ppm relative to benzene).
- This pushes C-4 upfield to ~106 ppm, making it the most shielded aromatic signal, often appearing even upfield of the aromatic CH signals.

3. Ortho-to-Oxygen Protons (C-2,6 vs C-2',6'):

- Oxygen is a strong pi-donor, increasing electron density at the ortho and para positions. This results in shielding (upfield shift).
- Both C-2,6 and C-2',6' will appear in the 117–122 ppm range.
- Differentiation: C-2,6 (CN ring) is meta to a withdrawing CN group (+1 ppm effect). C-2',6' (Cl ring) is meta to a Cl group (+1 ppm effect). These signals are often very close, but 2D NMR (HMBC) is required for absolute certainty if they overlap.

Part 4: Visualization

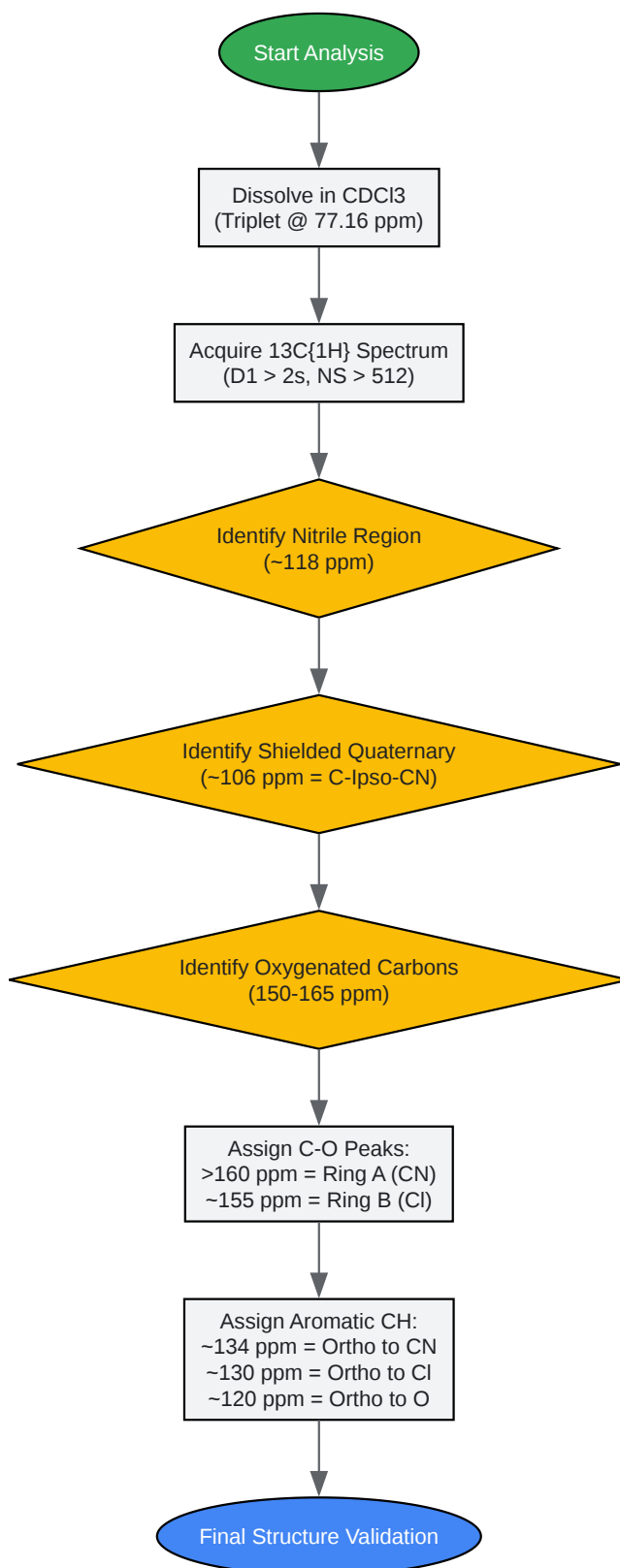
A. Structural Assignment Diagram



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Caption: Logical flow of chemical shift assignment based on substituent effects (SCS).

B. Analysis Workflow



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Caption: Step-by-step decision tree for assigning the ^{13}C NMR spectrum.

References

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Sources

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